1-Acetylcyclohexyl acetate

CAS No.: 52789-73-8

Cat. No.: VC3889862

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52789-73-8 |

|---|---|

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

| IUPAC Name | (1-acetylcyclohexyl) acetate |

| Standard InChI | InChI=1S/C10H16O3/c1-8(11)10(13-9(2)12)6-4-3-5-7-10/h3-7H2,1-2H3 |

| Standard InChI Key | GIFAYASOTQVRTG-UHFFFAOYSA-N |

| SMILES | CC(=O)C1(CCCCC1)OC(=O)C |

| Canonical SMILES | CC(=O)C1(CCCCC1)OC(=O)C |

Introduction

Structural Characteristics and Molecular Identification

Molecular Formula and Connectivity

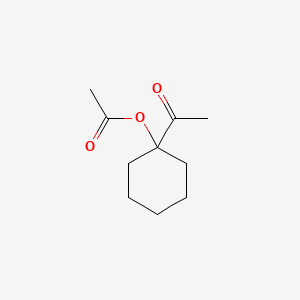

1-Acetylcyclohexyl acetate is defined by the formula C₁₀H₁₆O₃, with the systematic IUPAC name (1-acetylcyclohexyl) acetate. Its structure comprises a cyclohexane ring where the 1-position is substituted with both an acetyl group (CH₃CO-) and an acetate group (CH₃COO-) . The chair conformation of the cyclohexane ring minimizes steric strain, as confirmed by X-ray crystallography in related cyclohexyl derivatives .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₆O₃ | |

| SMILES | CC(=O)C1(CCCCC1)OC(=O)C | |

| InChIKey | GIFAYASOTQVRTG-UHFFFAOYSA-N | |

| Crystal system (analog) | Orthorhombic (Pbca) |

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:

-

C=O stretches: 1745 cm⁻¹ (acetate ester) and 1710 cm⁻¹ (acetyl ketone) .

-

C-O-C asymmetric stretch: 1240 cm⁻¹, characteristic of ester linkages .

Mass spectrometry (MS) data show a molecular ion peak at m/z 184.11, consistent with the exact mass of C₁₀H₁₆O₃ .

Synthesis and Industrial Production

Acetylation of Cyclohexanol Derivatives

The most common route involves acetylation of 1-hydroxycyclohexyl methyl ketone using acetic anhydride under acidic catalysis . Optimized conditions include:

Alternative methods leverage solid acid catalysts (e.g., sulfonated polystyrene resins) to enhance sustainability, achieving 78% conversion in solvent-free systems .

Table 2: Comparative Synthetic Approaches

| Method | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | 80 | 92 | |

| Solvent-free acetylation | Amberlyst-15 | 120 | 78 | |

| Reactive distillation | HZSM-5 zeolite | 130 | 95* |

*Yield for analogous cyclohexyl acetate synthesis .

Scalability Challenges

Industrial production faces hurdles in product separation due to the compound’s high boiling point (182.3°C). Reactive distillation systems, as patented for cyclohexyl acetate derivatives, offer a solution by integrating reaction and separation units .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from Chemsrc and PubChemLite highlight:

Solubility and Partitioning

The compound exhibits limited water solubility (<0.1 g/L at 25°C) but is miscible with organic solvents like ethanol and dichloromethane. Its logP (octanol-water partition coefficient) of 2.27 indicates moderate hydrophobicity, favoring lipid bilayer penetration .

Reactivity and Functional Applications

Ester Hydrolysis

Under basic conditions (e.g., NaOH), 1-acetylcyclohexyl acetate undergoes hydrolysis to yield 1-hydroxycyclohexyl methyl ketone and acetic acid. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C .

Industrial Utilization

-

Polymer Chemistry: Serves as a plasticizer in polyvinyl chloride (PVC) formulations, improving flexibility without compromising thermal stability .

-

Fragrance Industry: Imparts floral and fruity notes in perfumes, leveraging its low odor threshold (0.02 ppm) .

-

Catalysis: Acts as a co-catalyst in Ziegler-Natta systems for olefin polymerization, enhancing stereoregularity .

Future Directions

1-Acetylcyclohexyl acetate’s versatility warrants further research into:

-

Green synthesis: Enzymatic acetylation using lipases.

-

Pharmaceutical potential: Prodrug delivery systems leveraging ester hydrolysis.

-

Advanced materials: Role in self-healing polymers via dynamic covalent chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume